molecular formula C15H25Br2NOSi B13991401 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline

2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline

Cat. No.: B13991401
M. Wt: 423.26 g/mol
InChI Key: CTZCEESYXMXEEO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is an organic compound with the molecular formula C15H25Br2NOSi. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group at position 4 is protected by a triisopropylsilyl group. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline typically involves the bromination of 4-((triisopropylsilyl)oxy)aniline. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,6-diamino-4-((triisopropylsilyl)oxy)aniline derivatives.

Scientific Research Applications

2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The triisopropylsilyl group serves as a protecting group, which can be removed under specific conditions to reveal the hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is unique due to the presence of the triisopropylsilyl group, which provides steric protection and can be selectively removed. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups at specific positions on the benzene ring.

Properties

Molecular Formula

C15H25Br2NOSi

Molecular Weight

423.26 g/mol

IUPAC Name

2,6-dibromo-4-tri(propan-2-yl)silyloxyaniline

InChI

InChI=1S/C15H25Br2NOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,18H2,1-6H3

InChI Key

CTZCEESYXMXEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

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